

Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-fluoropyridine-2-carboxylic acid

Cat. No.: B1287185

[Get Quote](#)

CAS Number: 669066-91-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5-Bromo-3-fluoropyridine-2-carboxylic acid**, a key building block in the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

5-Bromo-3-fluoropyridine-2-carboxylic acid, also known as 5-bromo-3-fluoropicolinic acid, is a dihalogenated picolinic acid derivative.^[1] Its chemical structure combines a pyridine ring with bromo, fluoro, and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis.

Property	Value	Source
CAS Number	669066-91-5	
Molecular Formula	C ₆ H ₃ BrFNO ₂	[2]
Molecular Weight	220.00 g/mol	[2]
Appearance	Off-white Powder	[1]
Melting Point	175 - 180 °C	[1]
Purity	>98%	[1]
InChI Key	JXHUXOAJAYWMHK- UHFFFAOYSA-N	
SMILES	OC(=O)c1ncc(Br)cc1F	

Spectral Data

The structure of **5-Bromo-3-fluoropyridine-2-carboxylic acid** has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.[\[2\]](#)

Spectrum	Data
¹ H NMR (400 MHz, d6-DMSO)	δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H)
¹⁹ F NMR (300 MHz, d6-DMSO)	δ -113.70 (d, 1F)

Experimental Protocols

Synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid

A common synthetic route to **5-Bromo-3-fluoropyridine-2-carboxylic acid** involves the hydrolysis of the corresponding nitrile precursor, 5-bromo-3-fluoro-2-pyridinecarbonitrile.[\[2\]](#)

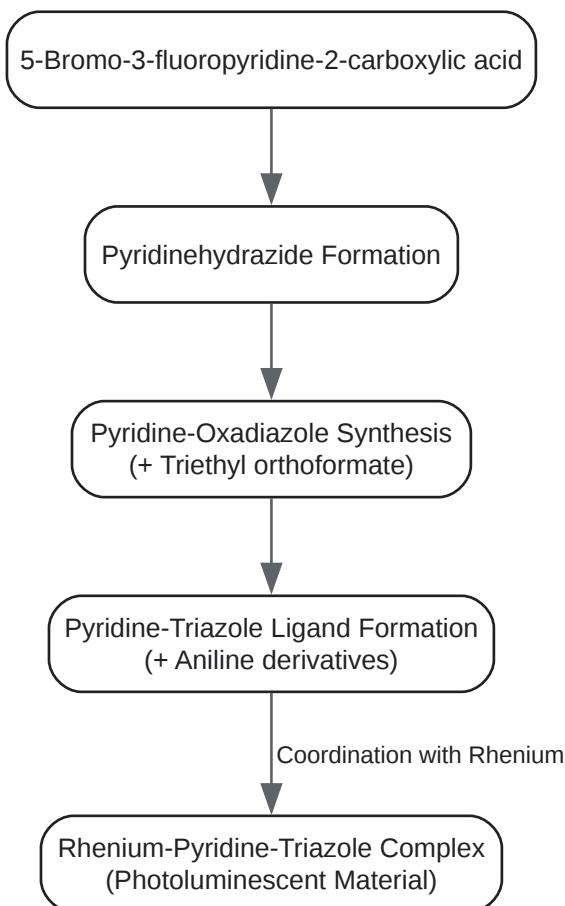
Procedure:

- A mixture of 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol) and concentrated hydrochloric acid (200 mL) is prepared.[\[2\]](#)

- The reaction mixture is heated to reflux at 140 °C for 4 hours.[2]
- Upon completion, the reaction is cooled to room temperature.[2]
- The cooled mixture is then poured into ice water, leading to the precipitation of the product. [2]
- The solid precipitate is collected by vacuum filtration and dried to yield **5-bromo-3-fluoropyridine-2-carboxylic acid** (18.3 g).[2]

[Click to download full resolution via product page](#)

Synthesis of **5-Bromo-3-fluoropyridine-2-carboxylic acid**.


Synthesis of Pyridine-Triazole Ligands for Photoluminescent Materials

5-Bromo-3-fluoropyridine-2-carboxylic acid serves as a precursor for the synthesis of pyridine-triazole ligands used in photoluminescent rhenium (Re) complexes.[1]

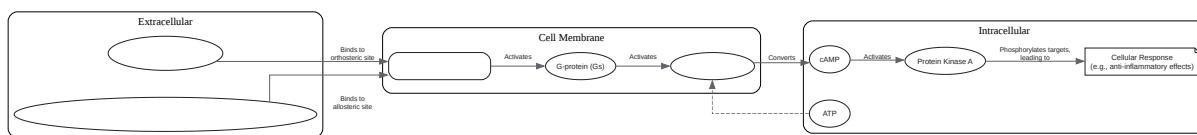
General Workflow:

- Pyridinehydrazide Formation: The carboxylic acid is first converted to its corresponding pyridinehydrazide.[1]

- Pyridine-Oxadiazole Synthesis: The resulting pyridinehydrazide is reacted with triethyl orthoformate to form a pyridine-oxadiazole intermediate.[1]
- Pyridine-Triazole Ligand Formation: The pyridine-oxadiazole is then reacted with aniline derivatives to yield the final pyridine-triazole ligands.[1] These ligands can then be coordinated with a rhenium source to form the final photoluminescent complexes.

[Click to download full resolution via product page](#)

Workflow for Photoluminescent Material Synthesis.


Applications in Drug Discovery: Adenosine A_{2A} Receptor Modulation

5-Bromo-3-fluoropyridine-2-carboxylic acid is a valuable building block in the synthesis of allosteric modulators for the adenosine A_{2A} receptor, a target for conditions such as insomnia.

[1] Allosteric modulators offer a promising therapeutic approach by fine-tuning the receptor's response to the endogenous ligand, adenosine.

Adenosine A_{2A} Receptor Signaling Pathway

The adenosine A_{2A} receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the adenosine binding site and enhance the receptor's response to adenosine.

[Click to download full resolution via product page](#)

Adenosine A_{2A} Receptor Signaling Pathway with a PAM.

Safety and Handling

5-Bromo-3-fluoropyridine-2-carboxylic acid is classified as a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 5-BROMO-3-FLUOROPICOLINIC ACID CAS#: 669066-91-5 [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287185#5-bromo-3-fluoropyridine-2-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com